molecular formula C22H28N2O2 B14410564 N~2~-Acetyl-N,N-dibenzyl-L-leucinamide CAS No. 87783-61-7

N~2~-Acetyl-N,N-dibenzyl-L-leucinamide

Cat. No.: B14410564
CAS No.: 87783-61-7
M. Wt: 352.5 g/mol
InChI Key: BNWXGBQWDLPCNB-NRFANRHFSA-N
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Description

N~2~-Acetyl-N,N-dibenzyl-L-leucinamide is a chemical compound that belongs to the class of acetylated amino acid derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucinamide moiety, along with two benzyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N,N-dibenzyl-L-leucinamide typically involves the acetylation of N,N-dibenzyl-L-leucinamide. One common method is the reaction of N,N-dibenzyl-L-leucinamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired acetylated product .

Industrial Production Methods

Industrial production of N2-Acetyl-N,N-dibenzyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N,N-dibenzyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of N2-Acetyl-N,N-dibenzyl-L-leucinamide oxides.

    Reduction: Formation of N2-Hydroxy-N,N-dibenzyl-L-leucinamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~2~-Acetyl-N,N-dibenzyl-L-leucinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Acetyl-N,N-dibenzyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The benzyl groups may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-leucinamide: Similar structure but lacks the benzyl groups.

    N,N-Dibenzyl-L-leucinamide: Similar structure but lacks the acetyl group.

    N-Acetyl-DL-leucine: Similar acetylated amino acid derivative.

Uniqueness

N~2~-Acetyl-N,N-dibenzyl-L-leucinamide is unique due to the presence of both acetyl and benzyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

87783-61-7

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

(2S)-2-acetamido-N,N-dibenzyl-4-methylpentanamide

InChI

InChI=1S/C22H28N2O2/c1-17(2)14-21(23-18(3)25)22(26)24(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,17,21H,14-16H2,1-3H3,(H,23,25)/t21-/m0/s1

InChI Key

BNWXGBQWDLPCNB-NRFANRHFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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